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Compound of Interest

Compound Name: 5-Chloro-3H-quinazolin-4-one

CAS No.: 60233-66-1

Cat. No.: B3029249 Get Quote

Executive Summary: The "Peri-Effect" Advantage
While 6- and 7-substituted quinazolinones are well-validated in kinase inhibition (targeting the

ATP-binding pocket's "hinge region"), the 5-chloro-3H-quinazolin-4-one offers a unique

geometric vector. The chlorine atom at position 5 sits in the peri-position relative to the C4-

carbonyl group. This proximity creates a specific steric lock and electronic descreening effect

that can:

Restrict Conformation: Force N3-substituents out of planarity, potentially improving selectivity

for globular active sites.

Modulate H-Bonding: The electron-withdrawing inductive effect (-I) of the 5-Cl reduces the

electron density on the C4-carbonyl oxygen, altering its capability as a hydrogen bond

acceptor.

Metabolic Blocking: Block Phase I metabolic oxidation at the electron-rich C5 position, a

common soft spot in unsubstituted quinazolinones.

Chemical Architecture & Synthesis
Retrosynthetic Logic
To access the 5-chloro core, standard anthranilic acid syntheses must be adapted. The critical

starting material is 2-amino-6-chlorobenzoic acid. Using the wrong isomer (e.g., 2-amino-4-
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chlorobenzoic acid) will yield the 7-chloro derivative, a common error in library synthesis.

Validated Synthetic Protocol
Objective: Synthesis of the core 5-chloro-2-methyl-3H-quinazolin-4-one (versatile intermediate).

Step 1: Cyclocondensation (The Niementowski Modification)

Reagents: 2-amino-6-chlorobenzoic acid (1.0 eq), Acetic Anhydride (excess).

Conditions: Reflux at 140°C for 2–4 hours.

Mechanism: Acetylation of the amine followed by dehydration-driven ring closure to form the

benzoxazinone intermediate.

Reaction Monitoring: TLC (Hexane:EtOAc 7:3). Disappearance of the amino acid spot.

Step 2: Amine Insertion (The N3-Diversification)

Reagents: 5-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate from Step 1),

Primary Amine (

), Glacial Acetic Acid or DMF.

Conditions: Reflux (110–120°C) for 4–6 hours.

Workup: Pour into crushed ice. The peri-chloro group increases lipophilicity, often causing

the product to precipitate as a solid, simplifying purification (filtration vs. column

chromatography).

Synthesis Workflow Diagram

Critical Control Point

2-Amino-6-chlorobenzoic acid Cyclization
(Ac2O, Reflux)

Acetylation 5-Chloro-benzoxazinone
(Unstable Intermediate)

- H2O Amine Insertion
(R-NH2, AcOH)

Ring Opening 5-Chloro-3-R-quinazolin-4-oneRecyclization (- H2O)
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Figure 1: Step-wise synthesis of the 5-chloro-quinazolinone core. Note the benzoxazinone

intermediate is the divergence point for N3-substitution.

Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three interaction zones.

Zone 1: The 5-Chloro "Peri-Anchor" (Core Feature)
Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) at C5 interacts with the Oxygen

at C4. This creates a "buttressing effect," slightly distorting the planarity of the pyrimidine

ring.

Impact: This distortion can be favorable for binding to kinases where the "hinge" region

requires a twisted conformation, unlike the flat intercalation required for DNA binding.

Substitution Rule: Replacing Cl with F (Radius 1.47 Å) relieves this strain (as seen in

Idelalisib). Replacing with Br/I often abolishes activity due to excessive steric clash

preventing H-bond acceptance at N1.

Zone 2: The C-2 Position (Electronic Vector)
Function: This is the primary vector for tuning electron density on the N1 nitrogen (the H-

bond acceptor).

SAR Insight:

Electron Donors (e.g., -CH3, -NH2): Increase basicity of N1. Enhances binding to acidic

residues (e.g., Asp, Glu) in the target pocket.

Aryl Groups: Provide

stacking opportunities. In 5-chloro derivatives, a C2-phenyl ring is often twisted relative to
the core due to the ripple effect of the C5-Cl distortion.

Zone 3: The N-3 Position (Solubility & Specificity)
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Function: Controls pharmacokinetic (PK) properties.

Constraint: Due to the 5-Cl group, bulky substituents at N3 (e.g., ortho-substituted phenyls)

face significant rotational barriers.

Optimization: Use flexible linkers (e.g.,

) at N3 to avoid the steric penalty imposed by the 5-Cl/C4=O cluster.

SAR Logic Map

5-Chloro-3H-quinazolin-4-one
SCAFFOLD

Position 5 (Cl)
PERI-EFFECT

Position 2
ELECTRONIC TUNER

Position 3 (N)
SOLUBILITY VECTOR

Steric clash with C4=O
Modulates H-bond acceptor strength

Target for Pi-Stacking
(Aryl groups preferred)

Flexible linkers required
to avoid 5-Cl clash

Click to download full resolution via product page

Figure 2: Functional dissection of the scaffold. The 5-Cl position is the master regulator of the

core's electronic and steric state.

Experimental Validation: Antimicrobial Assay
Protocol
To validate the activity of a new 5-chloro-quinazolinone library, a standard MIC (Minimum

Inhibitory Concentration) assay is the gold standard.

Protocol: Broth Microdilution Method (CLSI Standards)

Preparation: Dissolve 5-chloro derivatives in DMSO (Stock:
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).

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

.

Plate Setup:

Rows A-H: Serial 2-fold dilutions of compound (

).

Positive Control: Ciprofloxacin.

Negative Control: DMSO only (ensure <1% final concentration).

Incubation: 37°C for 16–20 hours.

Readout: Visual turbidity check or

absorbance.

Success Criterion: A 5-chloro derivative is considered a "hit" if MIC

.

Comparative Data Table
The following table contrasts the 5-chloro scaffold with the more common 6-chloro isomer.
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Feature
5-Chloro-quinazolin-

4-one

6-Chloro-quinazolin-

4-one
Implication

Steric Environment
High (Peri-interaction

with C4=O)

Low (Remote from

reaction center)

5-Cl restricts N3-

substituent rotation.

Electronic Effect
Inductive (-I) on C4

Carbonyl

Inductive (-I) on C2

Carbon

5-Cl reduces C4=O

basicity; 6-Cl

enhances C2

reactivity.

Metabolic Stability
Blocks C5 oxidation

(High)

C5 is exposed

(Moderate)

5-Cl derivatives often

have longer half-lives

(

).

Primary Application
Specific Kinase

Inhibitors, Antifungals

Broad Spectrum

(Anticancer, EGFR)

5-Cl is a specialist

scaffold; 6-Cl is a

generalist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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